2-Bromo-1-(5-methylisoxazol-4-yl)ethanone
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Overview
Description
2-Bromo-1-(5-methylisoxazol-4-yl)ethanone is an organic compound with the molecular formula C6H6BrNO2 It is a brominated derivative of isoxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone typically involves the bromination of 1-(5-methylisoxazol-4-yl)ethanone. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions often require cooling to control the exothermic nature of the bromination process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle bromine and other hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(5-methylisoxazol-4-yl)ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The methyl group on the isoxazole ring can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products
Nucleophilic Substitution: Formation of substituted isoxazole derivatives.
Reduction: Formation of 1-(5-methylisoxazol-4-yl)ethanol.
Oxidation: Formation of 5-methylisoxazole-4-carboxylic acid.
Scientific Research Applications
2-Bromo-1-(5-methylisoxazol-4-yl)ethanone has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with antimicrobial, anti-inflammatory, or anticancer properties.
Biological Studies: Investigated for its effects on various biological pathways and its potential as a biochemical probe.
Industrial Applications: May be used in the development of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom can facilitate the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(3-(4-bromophenyl)-5-methylisoxazol-4-yl)ethanone
- 2-Bromo-1-(3-(4-chlorophenyl)-5-methylisoxazol-4-yl)ethanone
- 2-Bromo-1-(3-(4-fluorophenyl)-5-methylisoxazol-4-yl)ethanone
Uniqueness
2-Bromo-1-(5-methylisoxazol-4-yl)ethanone is unique due to its specific substitution pattern on the isoxazole ring. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C6H6BrNO2 |
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Molecular Weight |
204.02 g/mol |
IUPAC Name |
2-bromo-1-(5-methyl-1,2-oxazol-4-yl)ethanone |
InChI |
InChI=1S/C6H6BrNO2/c1-4-5(3-8-10-4)6(9)2-7/h3H,2H2,1H3 |
InChI Key |
SXAKTEPTECTRJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NO1)C(=O)CBr |
Origin of Product |
United States |
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